molecular formula C6H5NNaO4S B14789220 Sodium 2-nitrobenzene-1-sulfinate

Sodium 2-nitrobenzene-1-sulfinate

Cat. No.: B14789220
M. Wt: 210.17 g/mol
InChI Key: SNHAYLTWOHBQBB-UHFFFAOYSA-N
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Description

Sodium 2-nitrobenzene-1-sulfinate is a versatile organosulfur building block valuable in synthetic chemistry for the construction of various S–S, N–S, and C–S bonds. As part of the sodium sulfinate (RSO₂Na) family, these salts are popular due to their stability, ease of handling, and flexible reactivity, functioning as sulfonylating, sulfenylating, or sulfinylating agents under different conditions . Researchers utilize this compound primarily as a precursor to sulfones, including vinyl sulfones, and sulfonamides, which are privileged structures in medicinal chemistry and drug discovery . Its reactivity can be harnessed in radical reactions, where it serves as a source of sulfonyl radicals for ring-closing sulfonylation and multicomponent reactions . The ortho-nitro substituent on the benzene ring may influence its reactivity and offer opportunities for further functionalization or participation in metal-catalyzed transformations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H5NNaO4S

Molecular Weight

210.17 g/mol

InChI

InChI=1S/C6H5NO4S.Na/c8-7(9)5-3-1-2-4-6(5)12(10)11;/h1-4H,(H,10,11);

InChI Key

SNHAYLTWOHBQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-nitrobenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 2-nitrobenzene using sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired sulfinate salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and automated control systems is common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 2-nitrobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its sulfonate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Structural Isomers and Derivatives

a) Sodium 4-Hydroxy-3-Nitrobenzene-1-Sulfinate (CAS 1538436-75-7)
  • Structural Differences : The nitro group is at position 3, and a hydroxyl (-OH) group is present at position 3.
  • Implications :
    • Solubility : The hydroxyl group may increase polarity and water solubility compared to the nitro-only derivative.
    • Reactivity : The electron-donating -OH group could reduce the electrophilicity of the nitro group, altering reaction pathways in substitution or reduction reactions .
b) Sodium 2-Methylprop-2-ene-1-Sulphonate (CAS 1561-92-8)
  • Structural Differences : Features a sulfonate (-SO₃⁻Na⁺) group attached to a methylpropene backbone instead of a nitrobenzene ring.
  • Implications :
    • Oxidation State : Sulfonates (S⁺6) are more oxidized than sulfinates (S⁺4), making them less reactive as nucleophiles.
    • Applications : Sulfonates are widely used as surfactants or stabilizers, whereas sulfinates like the target compound are more specialized in synthetic chemistry .
c) 2-Amino-3-Ethyl-3H-Benzothiazole-3-Iodide, Toluene-4-Sulfonate Sodium Salt
  • Structural Differences : Combines a benzothiazole ring with a sulfonate group and an iodine substituent.
  • Implications: Electronic Effects: The electron-withdrawing nitro group in the target compound contrasts with the electron-donating amino group in this derivative, affecting redox behavior and ligand properties .

Functional Group Comparison

Compound Functional Groups CAS No. Molecular Weight Key Properties
Sodium 2-nitrobenzene-1-sulfinate -NO₂, -SO₂⁻Na⁺ N/A ~225.15 (estimated) High electrophilicity, moderate solubility
Sodium 4-hydroxy-3-nitrobenzene-1-sulfinate -NO₂, -SO₂⁻Na⁺, -OH 1538436-75-7 225.15 Enhanced solubility due to -OH
Sodium 2-methylprop-2-ene-1-sulphonate -SO₃⁻Na⁺, alkene 1561-92-8 N/A Surfactant properties, thermal stability

Physicochemical and Reactivity Trends

  • Thermal Stability: Nitro groups generally reduce thermal stability compared to methoxy or hydroxy substituents (e.g., sodium 4-methoxybenzoate in ). The target compound may decompose at lower temperatures than its non-nitro analogs .
  • Solubility: Nitrobenzene derivatives exhibit lower solubility in polar solvents than hydroxy- or amino-substituted analogs. For example, the hydroxylated derivative in is likely more water-soluble .
  • Hazard Profile : While direct data is unavailable, nitroaromatic compounds often pose risks of explosivity or toxicity under specific conditions, contrasting with sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate, which prioritize handling precautions for skin/eye contact .

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